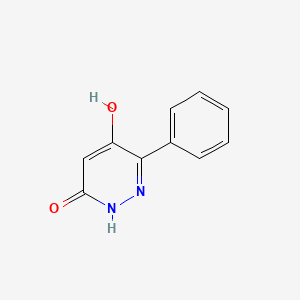![molecular formula C13H13ClN2O6 B12301922 2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)
2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HADA Hydrochloride, also known as HCC-Amino-D-alanine hydrochloride, is a blue fluorescent D-amino acid (FDAA). This compound is efficiently incorporated into the peptidoglycans of diverse bacterial species at the sites of peptidoglycan biosynthesis. HADA Hydrochloride is used for specific and covalent probing of bacterial growth with minimal perturbation .
准备方法
Synthetic Routes and Reaction Conditions
HADA Hydrochloride is synthesized through a series of chemical reactions involving the incorporation of a fluorescent moiety into the D-alanine structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
The industrial production of HADA Hydrochloride involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as purification, crystallization, and quality control to meet research-grade standards .
化学反应分析
Types of Reactions
HADA Hydrochloride undergoes various chemical reactions, including:
Hydroxylation: Catalyzed by flavin-dependent monooxygenases, leading to the incorporation of hydroxyl groups.
Dehalogenation: Removal of halogen atoms from the molecule.
Denitration: Removal of nitro groups from the molecule
Common Reagents and Conditions
Hydroxylation: Typically involves the use of flavin adenine dinucleotide (FAD) as a cofactor and molecular oxygen as the oxidant.
Dehalogenation and Denitration: Often require specific enzymes such as flavin-dependent monooxygenases and appropriate substrates
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, dehalogenated compounds, and denitrated molecules, which are useful for various biochemical and industrial applications .
科学研究应用
HADA Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying peptidoglycan biosynthesis in bacteria.
Biology: Employed in labeling bacterial cell walls to monitor growth and division.
Medicine: Investigated for its potential in diagnosing bacterial infections and understanding bacterial cell wall dynamics.
Industry: Utilized in the development of new antibiotics and antibacterial agents .
作用机制
HADA Hydrochloride exerts its effects by incorporating into the peptidoglycans of bacterial cell walls. The fluorescent moiety allows for visualization of bacterial growth and division under a microscope. The compound targets the sites of peptidoglycan biosynthesis, providing insights into bacterial cell wall dynamics and potential vulnerabilities .
相似化合物的比较
Similar Compounds
RADA Hydrochloride: Another fluorescent D-amino acid used for similar applications in bacterial labeling.
FDAA Hydrochlorides: A group of fluorescent D-amino acids with varying fluorescent properties and applications
Uniqueness
HADA Hydrochloride is unique due to its specific incorporation into bacterial peptidoglycans and its blue fluorescence, which provides a distinct advantage in multi-color labeling experiments. Its minimal perturbation of bacterial growth makes it an ideal tool for studying live bacterial cells .
属性
分子式 |
C13H13ClN2O6 |
|---|---|
分子量 |
328.70 g/mol |
IUPAC 名称 |
2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H12N2O6.ClH/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20;/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19);1H |
InChI 键 |
PLVOEKQNBIXHDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


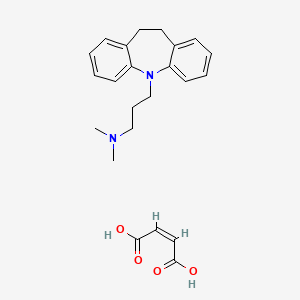
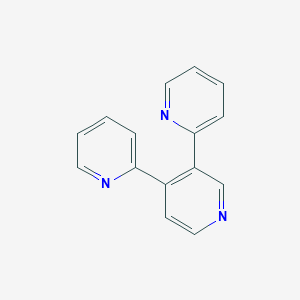
![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)

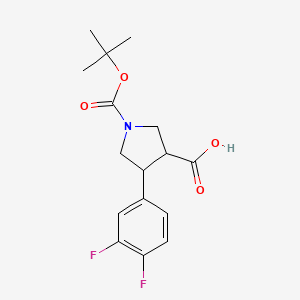
![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)
![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)
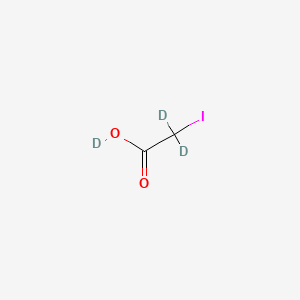
![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)
